molecular formula C10H9BrN2O B1373292 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 911049-01-9

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No. B1373292
CAS RN: 911049-01-9
M. Wt: 253.09 g/mol
InChI Key: RBPLXDKBWCYAJF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, also known as 3-BE-1,2,4-oxadiazole, is an organic compound belonging to the oxadiazole class of heterocyclic compounds. It is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. 3-BE-1,2,4-oxadiazole has been studied extensively due to its unique properties and potential applications in the fields of organic synthesis, drug design, and materials science.

Scientific Research Applications

Natural Product Synthesis

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: can serve as a precursor in the synthesis of natural products. The bromine atom on the phenyl ring can undergo various substitutions, such as Suzuki cross-coupling for C-C bond formation, Miyaura reaction for borylation, or catalytic C-N cross-coupling . This versatility makes it an excellent starting material for complex natural product synthesis.

Medicinal Chemistry

The compound’s structural features make it a candidate for medicinal chemistry applications. Its core structure, similar to that of coumarins, allows for potential uses in drug design and discovery. Coumarins are known for their biological activities, which include antimicrobial and antitumor properties .

Dye Synthesis

Due to its aromatic heterocycle and substitutable groups, 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole could be used in the synthesis of dyes. The presence of the oxadiazole ring can contribute to the photophysical properties required for dye molecules .

Phthalocyanine Derivatives

This compound can be utilized in the synthesis of phthalocyanine derivatives. Phthalocyanines are important in materials science due to their stability and electronic properties. They are used in photovoltaics, sensors, and as pigments .

Antiviral and Antibacterial Research

Research has indicated that derivatives of bromophenyl compounds exhibit antiviral and antibacterial activities. Therefore, 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole could be a valuable scaffold for developing new antiviral and antibacterial agents.

Cancer Treatment Research

The structural analogs of this compound have shown potential in cancer treatment research. Its ability to be modified can lead to the development of novel chemotherapeutic agents with improved efficacy and reduced side effects.

properties

IUPAC Name

3-(3-bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPLXDKBWCYAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674940
Record name 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

CAS RN

911049-01-9
Record name 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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